6-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)pyridazin-3-amine 6-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)pyridazin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC9682117
InChI: InChI=1S/C16H13ClN4/c17-14-3-1-13(2-4-14)15-5-6-16(21-20-15)19-11-12-7-9-18-10-8-12/h1-10H,11H2,(H,19,21)
SMILES: C1=CC(=CC=C1C2=NN=C(C=C2)NCC3=CC=NC=C3)Cl
Molecular Formula: C16H13ClN4
Molecular Weight: 296.75 g/mol

6-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)pyridazin-3-amine

CAS No.:

Cat. No.: VC9682117

Molecular Formula: C16H13ClN4

Molecular Weight: 296.75 g/mol

* For research use only. Not for human or veterinary use.

6-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)pyridazin-3-amine -

Specification

Molecular Formula C16H13ClN4
Molecular Weight 296.75 g/mol
IUPAC Name 6-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)pyridazin-3-amine
Standard InChI InChI=1S/C16H13ClN4/c17-14-3-1-13(2-4-14)15-5-6-16(21-20-15)19-11-12-7-9-18-10-8-12/h1-10H,11H2,(H,19,21)
Standard InChI Key DGFGIZYEHICKMU-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NN=C(C=C2)NCC3=CC=NC=C3)Cl
Canonical SMILES C1=CC(=CC=C1C2=NN=C(C=C2)NCC3=CC=NC=C3)Cl

Introduction

The compound 6-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)pyridazin-3-amine is a complex organic molecule belonging to the class of pyridazines, which are organonitrogen heterocyclic compounds. This specific compound features a pyridazine ring substituted with a chlorophenyl group and a pyridylmethyl amine group. The structural arrangement of these functional groups contributes to its unique chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry.

Synthesis Methods

The synthesis of 6-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)pyridazin-3-amine can be achieved through various methodologies, similar to those used for related pyridazine derivatives. These methods typically involve:

  • Reaction Conditions: Control of temperature, solvent choice, and catalyst selection are critical for optimizing yields and minimizing byproducts.

  • Efficiency and Yield: The synthesis methods focus on efficiency and yield optimization, which are essential for pharmaceutical applications.

Chemical Reactivity

The chemical reactivity of this compound can be analyzed through typical reactions for amines and heterocycles. Key reactions include:

  • Nucleophilic Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

  • Electrophilic Aromatic Substitution: The pyridazine ring can participate in electrophilic aromatic substitution reactions.

Understanding these reactions is crucial for predicting how the compound behaves in biological systems.

Biological Activity and Potential Applications

Preliminary studies suggest that 6-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)pyridazin-3-amine may exhibit significant pharmacological properties due to its structural composition. The presence of both the pyridazine core and the amine functionality contributes to its bioactivity. Structure-activity relationship studies have shown that modifications to these groups can significantly affect binding affinity and biological efficacy.

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